Halogen Bond Donor Strength in Crystal Engineering
In crystal engineering applications, the halogen bond donor strength of an iodoimidazole derivative (1-benzyl-2-iodo-1H-benzimidazole) was directly compared to that of polyfluoroiodobenzenes, the conventional benchmark halogen bond donors. The iodoimidazole formed a strong C–I⋯N halogen bond with an N⋯I distance of 2.8765 (2) Å, which is comparable to or shorter than distances observed in polyfluoroiodobenzene complexes, indicating competitive halogen bond donor capability without requiring electron-withdrawing fluorine substituents [1].
| Evidence Dimension | Halogen bond length (N⋯I distance) |
|---|---|
| Target Compound Data | 2.8765 (2) Å |
| Comparator Or Baseline | Polyfluoroiodobenzenes (typical halogen bond distance range: ~2.8–3.2 Å) |
| Quantified Difference | Comparable or slightly shorter than typical polyfluoroiodobenzene halogen bonds |
| Conditions | X-ray crystallography; single crystal; 100 K; 1-benzyl-2-iodo-1H-benzimidazole derivative |
Why This Matters
Procurement of 4-iodo-1H-benzimidazole is justified over alternative halogen bond donors when fluorine substitution is undesirable (e.g., due to synthetic accessibility, cost, or downstream compatibility), as it delivers comparable halogen bond strength without the need for additional electron-withdrawing groups.
- [1] Nwachukwu, C. I., Bowling, N. P., & Bosch, E. (2017). C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. Acta Crystallographica Section C: Structural Chemistry, 73(1), 2–8. View Source
